N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide
Description
N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is a synthetic indole derivative featuring:
- Piperidin-1-ylmethyl group at position 1, contributing to lipophilicity and modulating pharmacokinetic properties.
- Ethylacetamide chain at position 3, a common pharmacophore in bioactive molecules, influencing solubility and target binding.
Properties
CAS No. |
88103-52-0 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-[5-methoxy-1-(piperidin-1-ylmethyl)indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-15(23)20-9-8-16-13-22(14-21-10-4-3-5-11-21)19-7-6-17(24-2)12-18(16)19/h6-7,12-13H,3-5,8-11,14H2,1-2H3,(H,20,23) |
InChI Key |
MHGBOAOUHVRSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution, where piperidine reacts with a suitable leaving group on the indole ring.
Acetylation: The final step involves the acetylation of the ethylamine side chain using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Pathway Modulation: The compound influences various signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Table 1: Structural and Functional Comparisons
*Calculated based on substituents.
Key Observations :
- Natural vs. Synthetic : The natural analog (, Compound 2) lacks substituents, resulting in lower molecular weight and metabolic instability compared to the target compound’s synthetic modifications .
- Halogenation : Chlorine at position 5 () may enhance binding to hydrophobic enzyme pockets but reduces solubility .
- Piperidine Role : Both the target compound and LY303870 () utilize piperidine-derived groups, which enhance receptor affinity and CNS penetration .
Modifications at the 1-Position of Indole
Table 2: 1-Substituted Indole Derivatives
Key Observations :
- Polar vs. Lipophilic Groups : Tetrazolylmethyl (Compound 8) and triazolylmethyl (Compound 5) improve aqueous solubility, whereas the target’s piperidinylmethyl group favors membrane permeability .
- Metabolic Fate: Cyanomethyl (Compound 7) may undergo nitrile hydrolysis, while the piperidinyl group in the target compound is prone to oxidative N-dealkylation, as seen in LY303870 () .
Metabolic Stability and Design Strategies
- MetaSite Predictions : In , a phenethylamide indole derivative underwent rapid P450-mediated oxidation. Structural optimization via fluorination or pyridinyl substitution shifted metabolism to O-demethylation, improving stability .
- Target Compound’s Vulnerabilities : The piperidinylmethyl group may undergo oxidation, while the 5-methoxy group could be demethylated. Introducing electron-withdrawing groups (e.g., fluorine) or rigidifying the piperidine ring (e.g., spirostructures) might enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
